

# Paynantheine-d3: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Paynantheine-d3**

Cat. No.: **B15136454**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of **Paynantheine-d3**, a deuterated analog of the indole alkaloid Paynantheine, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, pharmacological profile, and available experimental data.

## Core Compound Data

**Paynantheine-d3** is the deuterated form of Paynantheine, a significant alkaloid found in the leaves of the *Mitragyna speciosa* (kratom) plant. While Paynantheine itself is the second most abundant alkaloid in kratom, its deuterated form, **Paynantheine-d3**, serves as a valuable tool in metabolic and pharmacokinetic studies.

| Property          | Value        | Citation(s)         |
|-------------------|--------------|---------------------|
| Chemical Formula  | C23H25D3N2O4 | <a href="#">[1]</a> |
| Molecular Weight  | 399.50 g/mol | <a href="#">[1]</a> |
| Unlabeled CAS No. | 4697-66-9    | <a href="#">[1]</a> |

## Pharmacological Profile and Receptor Interactions

Paynantheine exhibits a distinct pharmacological profile, acting as a competitive antagonist at  $\mu$  (mu)- and  $\kappa$  (kappa)-opioid receptors.[1][2] Unlike the primary kratom alkaloid, mitragynine, Paynantheine does not act as an agonist at these receptors.[3][4] This antagonistic activity may modulate the overall effects of kratom by balancing the opioid receptor agonism of other constituent alkaloids.[3][4]

Furthermore, Paynantheine demonstrates significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes.[3][5] This interaction with the serotonergic system suggests a potential role in mood regulation.[1][6] The in vivo effects of Paynantheine may be attributable to its metabolites, such as 9-O-desmethylpaynantheine.[5]



[Click to download full resolution via product page](#)

Paynantheine Receptor Interaction Pathway

## Experimental Methodologies

### Analytical Detection

The quantification of Paynantheine in biological matrices is typically achieved through High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).<sup>[3]</sup> A common methodology involves:

- Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).<sup>[3]</sup>
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.<sup>[3]</sup>
- Detection: UV detection at 225 nm or positive electrospray ionization for LC-MS/MS.<sup>[3]</sup>

Deuterated standards, such as **Paynantheine-d3**, are crucial for accurate quantification in metabolic studies.

### In Vivo Assessment of Antinociceptive and Behavioral Effects in Rodent Models

While a complete, detailed protocol is not available in the cited literature, studies on Paynantheine's in vivo effects in rats have been conducted to assess its antinociceptive properties and behavioral outcomes.<sup>[5][7]</sup> These experiments generally involve:

- Animal Model: Male C57BL/6N mice or other appropriate rodent models.<sup>[7]</sup>
- Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection of Paynantheine dissolved in a suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).<sup>[7][8]</sup>
- Behavioral Assays:
  - Antinociception: Tail-flick tests to measure the analgesic effects.<sup>[7]</sup>
  - Behavioral Observation: Monitoring for specific behaviors such as lower lip retraction, which can be indicative of 5-HT1A receptor activation.<sup>[5]</sup>
- Pharmacological Challenge: Co-administration with selective receptor antagonists (e.g., a 5-HT1A antagonist) to elucidate the mechanism of action.<sup>[5]</sup>



[Click to download full resolution via product page](#)

General In Vivo Experimental Workflow

## Metabolism

Metabolism studies of Paynantheine in rats have identified several phase I and phase II metabolites. The primary metabolic pathways include O-demethylation and the formation of glucuronide and sulfate conjugates.<sup>[9]</sup> The identification of these metabolites is critical for understanding the complete pharmacological and toxicological profile of Paynantheine.

## Conclusion

**Paynantheine-d3** is an essential tool for the scientific community engaged in the study of kratom alkaloids. Its distinct receptor binding profile, characterized by opioid receptor antagonism and serotonin receptor affinity, differentiates it from other major alkaloids in *Mitragyna speciosa*. Further research, employing detailed experimental protocols and advanced analytical techniques, will continue to elucidate the therapeutic potential and physiological effects of this noteworthy compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [kratomalks.org](http://kratomalks.org) [kratomalks.org]
- 2. [kratomalks.org](http://kratomalks.org) [kratomalks.org]
- 3. [kratomalks.org](http://kratomalks.org) [kratomalks.org]
- 4. Synthetic and Receptor Signaling Explorations of the *Mitragyna* Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of *Mitragyna speciosa* (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Evaluation of Kratom Opioid Derivatives as Potential Treatment Option for Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20230250098A1 - Kratom opioid derivatives for the treatment of alcohol use disorder - Google Patents [patents.google.com]
- 9. Use of liquid chromatography coupled to low- and high-resolution linear ion trap mass spectrometry for studying the metabolism of paynantheine, an alkaloid of the herbal drug Kratom in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Paynantheine-d3: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15136454#paynantheine-d3-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b15136454#paynantheine-d3-cas-number-and-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)